4-amino-N-(4-propoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide
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Overview
Description
4-amino-N-(4-propoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide is a synthetic organic compound that belongs to the class of isothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an isothiazole ring, a pyridine moiety, and a propoxybenzyl group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-propoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Pyridine Moiety: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the isothiazole core.
Attachment of the Propoxybenzyl Group: This can be done through nucleophilic substitution reactions where the propoxybenzyl group is introduced to the intermediate compound.
Final Amination and Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-propoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-propoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-methoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide
- 4-amino-N-(4-ethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide
Uniqueness
The uniqueness of 4-amino-N-(4-propoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide lies in its specific substituents, which can influence its chemical reactivity and biological activity. The propoxybenzyl group, in particular, may confer unique properties compared to its methoxy or ethoxy analogs.
Properties
IUPAC Name |
4-amino-N-[(4-propoxyphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-2-11-25-14-8-6-13(7-9-14)12-22-19(24)18-16(20)17(23-26-18)15-5-3-4-10-21-15/h3-10H,2,11-12,20H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJRXNIFWCPDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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